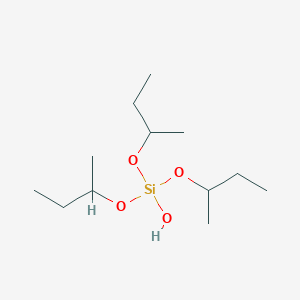
Silicic acid (H4SiO4), tris(1-methylpropyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silicic acid (H4SiO4), tris(1-methylpropyl) ester, commonly known as TMSi, is a silicon-based compound that is widely used in scientific research. It is a colorless, odorless liquid that is highly reactive and can easily form a bond with other molecules. TMSi is used in various fields such as materials science, nanotechnology, and biochemistry, and has shown promising results in many applications.
Mecanismo De Acción
TMSi is a highly reactive compound that can easily form a bond with other molecules. It reacts with water to form silicic acid, which can then react with other molecules to form stable bonds. TMSi is also used as a crosslinking agent in polymer chemistry, where it reacts with polymer chains to form a crosslinked network.
Biochemical and Physiological Effects:
TMSi has been shown to have low toxicity and is generally considered safe for use in scientific research. It has been used in various biological and physiological studies, including the synthesis of silica nanoparticles for drug delivery and the fabrication of biosensors for detecting biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TMSi is its high reactivity, which allows it to form stable bonds with other molecules. It is also relatively easy to synthesize and is widely available. However, TMSi can be difficult to handle due to its reactivity, and care must be taken to ensure that it is stored and handled properly.
Direcciones Futuras
There are several potential future directions for the use of TMSi in scientific research. One area of interest is the use of TMSi in the synthesis of new materials, such as silicon-based polymers and composites. Another potential application is the use of TMSi in the fabrication of new types of sensors and devices for biomedical and environmental monitoring. Additionally, TMSi may have potential applications in the field of energy storage, such as in the development of new types of batteries and supercapacitors.
Métodos De Síntesis
TMSi can be synthesized through several methods, including the reaction of silicon tetrachloride with isobutanol in the presence of a catalyst. The synthesis process involves the conversion of silicon tetrachloride to TMSi by reacting it with isobutanol. The reaction is exothermic and requires careful control of temperature and pressure to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
TMSi is widely used in scientific research for its ability to react with various molecules and form stable bonds. It is commonly used in the synthesis of silicon-based materials, such as silicon nanowires and silicon oxide nanoparticles. TMSi is also used in the fabrication of silicon-based devices, such as solar cells and microelectromechanical systems (MEMS).
Propiedades
Número CAS |
18166-44-4 |
|---|---|
Fórmula molecular |
C12H28O4Si |
Peso molecular |
264.43 g/mol |
Nombre IUPAC |
tri(butan-2-yloxy)-hydroxysilane |
InChI |
InChI=1S/C12H28O4Si/c1-7-10(4)14-17(13,15-11(5)8-2)16-12(6)9-3/h10-13H,7-9H2,1-6H3 |
Clave InChI |
IPFHPMNECZXQDM-UHFFFAOYSA-N |
SMILES |
CCC(C)O[Si](O)(OC(C)CC)OC(C)CC |
SMILES canónico |
CCC(C)O[Si](O)(OC(C)CC)OC(C)CC |
Otros números CAS |
18166-44-4 |
Sinónimos |
Silicic acid hydrogen tris(1-methylpropyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



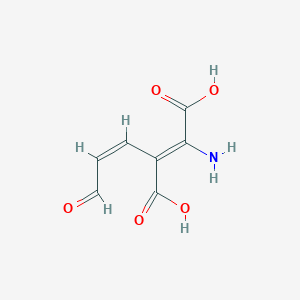
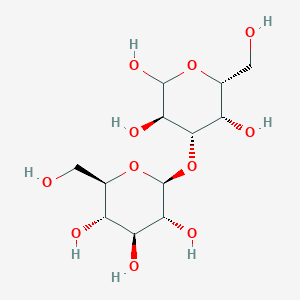
![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)
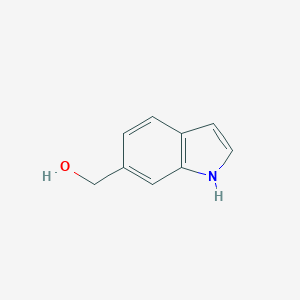
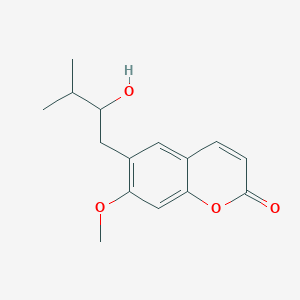
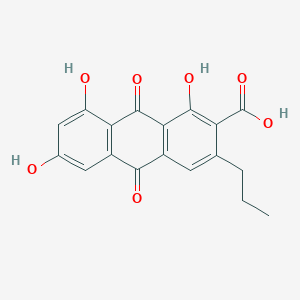
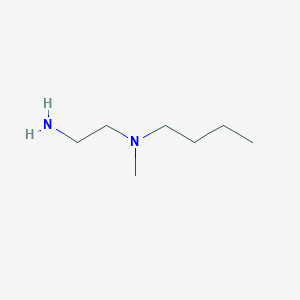
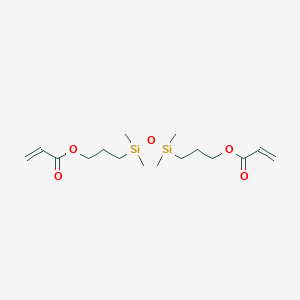
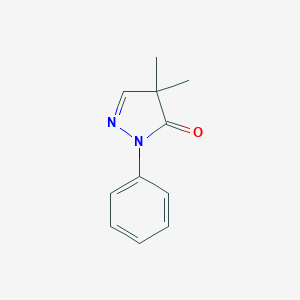
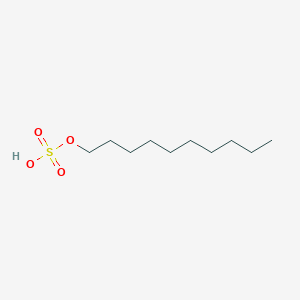
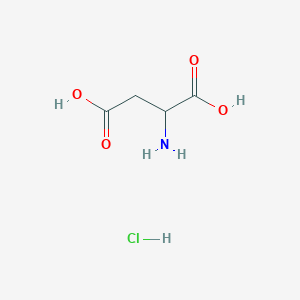

![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)